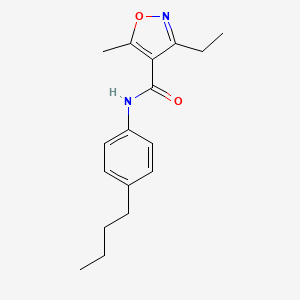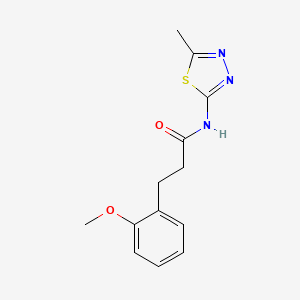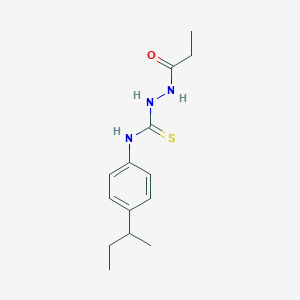
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since become an important tool in the study of Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide-induced Parkinsonism in animal models closely resembles the human disease, with symptoms including tremors, rigidity, and bradykinesia. N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide also causes a decrease in striatal dopamine levels, which is a hallmark of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide is a useful tool for studying Parkinson's disease and other neurodegenerative disorders because it closely mimics the disease in animal models. However, there are limitations to using N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide, including the fact that it only induces Parkinsonism and does not fully replicate the complexity of the human disease.
Orientations Futures
There are several future directions for research involving N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide, including:
1. Developing new animal models that more closely replicate the human disease.
2. Studying the long-term effects of N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide exposure on the brain.
3. Exploring the potential use of N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide in developing new treatments for Parkinson's disease.
4. Investigating the role of N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide in other neurodegenerative disorders.
In conclusion, N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide is a synthetic compound that has been widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. It is a useful tool for inducing Parkinsonism in animal models, but there are limitations to its use. Future research directions include developing new animal models, studying the long-term effects of N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide exposure, and exploring its potential use in developing new treatments for Parkinson's disease.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. It is commonly used to induce Parkinsonism in animal models, which allows researchers to study the disease and test potential treatments.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-4-10(3)11-6-8-12(9-7-11)15-14(19)17-16-13(18)5-2/h6-10H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWHYDNWOVZDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide](/img/structure/B4648445.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4648447.png)
![N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4648463.png)
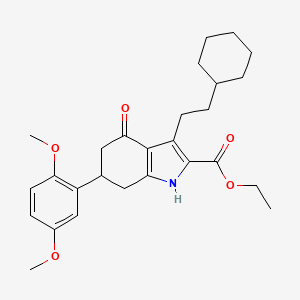
![N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4648475.png)
![2-chloro-N-[2-(4-ethylphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4648485.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648486.png)
![5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648490.png)
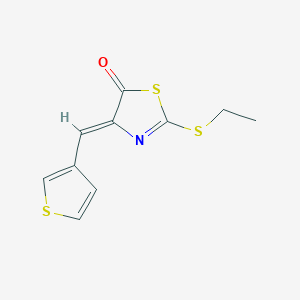
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4648508.png)
![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4648509.png)
![ethyl {4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B4648514.png)
